1H and 13C NMR chemical shifts for 10-(6-bromohexyl)acridin-9(10H)-one
1H and 13C NMR chemical shifts for 10-(6-bromohexyl)acridin-9(10H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 10-(6-bromohexyl)acridin-9(10H)-one
Introduction: The Structural Elucidation of a Privileged Scaffold
The acridone tricycle is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] The compound 10-(6-bromohexyl)acridin-9(10H)-one represents a synthetically versatile derivative, where the N-alkylation introduces a reactive handle—the terminal bromo group—for further functionalization, making it a key intermediate in drug discovery programs.
Precise structural confirmation and purity assessment are paramount in the development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 10-(6-bromohexyl)acridin-9(10H)-one, offering researchers a comprehensive reference for its characterization. We will explore the underlying principles governing the observed chemical shifts, present a standard protocol for data acquisition, and provide a detailed assignment of the NMR signals.
Core Principles of NMR Spectroscopy in the Context of Acridones
Understanding the NMR spectrum of 10-(6-bromohexyl)acridin-9(10H)-one requires an appreciation for how its distinct structural features—the planar aromatic system, the electron-withdrawing carbonyl group, the nitrogen heteroatom, and the flexible aliphatic chain—influence the magnetic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides information based on the chemical shift (electronic environment), signal integration (number of protons), and coupling patterns (neighboring protons).[4]
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Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the acridone core resonate at low field (downfield) due to the deshielding effect of the aromatic ring current. The proton adjacent to the carbonyl group (H-8) is typically the most deshielded due to the anisotropic effect of the C=O bond.[5]
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Aliphatic Region (δ 1.4 - 4.6 ppm): The hexyl chain protons exhibit distinct chemical shifts based on their proximity to electronegative atoms.
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The methylene group directly attached to the acridone nitrogen (N-CH₂ ) is significantly deshielded, appearing around δ 4.5 ppm.
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The methylene group bonded to the terminal bromine (CH₂ -Br) is also deshielded, typically resonating around δ 3.4 ppm.[6]
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The remaining four methylene groups in the middle of the chain appear in the standard aliphatic region between δ 1.4 and 2.0 ppm.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom.[7]
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Carbonyl Carbon (δ > 175 ppm): The C=O carbon (C-9) is the most deshielded carbon in the molecule, appearing at a very low field.
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Aromatic Carbons (δ 115 - 145 ppm): The twelve carbons of the acridone ring system resonate in this characteristic range. Quaternary carbons (those without attached protons) usually exhibit weaker signals.[7]
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Aliphatic Carbons (δ 25 - 55 ppm): The six carbons of the hexyl chain are found at high field (upfield). The carbons directly attached to the nitrogen and bromine atoms are the most deshielded within this group due to the inductive effects of these heteroatoms.
Experimental Protocol for NMR Data Acquisition
The following outlines a standardized workflow for obtaining high-quality NMR spectra for the target compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
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Sample Preparation: Accurately weigh 5-10 mg of 10-(6-bromohexyl)acridin-9(10H)-one. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial.[8][9] Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[3] Transfer the final solution into a 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer's magnet. Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to ensure homogeneity.
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¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
Spectral Data and Assignments
The following sections provide a detailed analysis and assignment of the expected ¹H and ¹³C NMR signals for 10-(6-bromohexyl)acridin-9(10H)-one, based on established principles and data from structurally related acridone compounds.[5][10]
Molecular Structure and Atom Numbering
For clarity, the following standardized numbering system for the acridone core and the attached hexyl chain is used for all spectral assignments.
Caption: Structure and numbering of 10-(6-bromohexyl)acridin-9(10H)-one.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-8 | 8.35 - 8.25 | dd | J = 8.0, 1.6 | 1H | Ar-H |
| H-1 | 8.28 - 8.18 | dd | J = 8.0, 1.6 | 1H | Ar-H |
| H-6 | 7.80 - 7.70 | ddd | J = 8.4, 7.0, 1.6 | 1H | Ar-H |
| H-3 | 7.75 - 7.65 | ddd | J = 8.4, 7.0, 1.6 | 1H | Ar-H |
| H-5 | 7.58 - 7.50 | d | J = 8.4 | 1H | Ar-H |
| H-4 | 7.55 - 7.45 | d | J = 8.4 | 1H | Ar-H |
| H-7 | 7.35 - 7.25 | ddd | J = 8.0, 7.0, 1.0 | 1H | Ar-H |
| H-2 | 7.30 - 7.20 | ddd | J = 8.0, 7.0, 1.0 | 1H | Ar-H |
| H-1' | 4.60 - 4.50 | t | J = 7.5 | 2H | N-CH₂ |
| H-6' | 3.45 - 3.35 | t | J = 6.8 | 2H | CH₂-Br |
| H-2' | 2.00 - 1.85 | p | J = 7.5 | 2H | N-CH₂-CH₂ |
| H-5' | 1.95 - 1.80 | p | J = 6.8 | 2H | CH₂-CH₂-Br |
| H-3', H-4' | 1.65 - 1.45 | m | - | 4H | -(CH₂)₂- |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Position | Expected δ (ppm) | Assignment |
| C-9 | 178.5 - 177.5 | C=O |
| C-10a | 142.0 - 141.0 | Ar-C (Quaternary) |
| C-4a | 141.5 - 140.5 | Ar-C (Quaternary) |
| C-3, C-6 | 134.5 - 133.5 | Ar-CH |
| C-1, C-8 | 127.0 - 126.0 | Ar-CH |
| C-9a | 122.5 - 121.5 | Ar-C (Quaternary) |
| C-8a | 122.0 - 121.0 | Ar-C (Quaternary) |
| C-2, C-7 | 121.8 - 120.8 | Ar-CH |
| C-4, C-5 | 115.5 - 114.5 | Ar-CH |
| C-1' | 53.0 - 52.0 | N-CH₂ |
| C-6' | 33.5 - 32.5 | CH₂-Br |
| C-5' | 32.5 - 31.5 | CH₂-CH₂-Br |
| C-2' | 27.5 - 26.5 | N-CH₂-CH₂ |
| C-4' | 26.5 - 25.5 | -(CH₂)₂- |
| C-3' | 26.0 - 25.0 | -(CH₂)₂- |
Conclusion
The comprehensive ¹H and ¹³C NMR data presented in this guide serve as a foundational tool for the characterization of 10-(6-bromohexyl)acridin-9(10H)-one. The well-resolved signals and predictable chemical shifts for both the aromatic acridone core and the aliphatic side chain allow for confident structural verification and purity analysis. By following the outlined experimental protocol and using the provided spectral assignments as a reference, researchers and drug development professionals can ensure the integrity of this key chemical intermediate, facilitating its effective use in the synthesis of novel therapeutic agents and functional materials.
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